molecular formula C32H65NO8P+ B1206224 Diundecyl Phosphatidyl Choline

Diundecyl Phosphatidyl Choline

Cat. No.: B1206224
M. Wt: 622.8 g/mol
InChI Key: IJFVSSZAOYLHEE-SSEXGKCCSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphatidylcholines, including Diundecyl Phosphatidyl Choline, typically involves the preparation of optically pure precursors such as sn-glycero-3-phosphocholine (GPC) and ethanolamine from lipid sources like egg yolk. The hydroxyl groups on these precursors are then acylated using acid anhydrides, often aided by ultrasound, to yield the corresponding phospholipid . This method is efficient and economical, providing high yields of the desired product.

Industrial Production Methods

Industrial production of phosphatidylcholines involves similar synthetic routes but on a larger scale. The process includes the extraction of lipids from natural sources, followed by purification and chemical modification to obtain the desired phosphatidylcholine compound. Techniques such as low-pressure column chromatography are used to separate and purify the products .

Chemical Reactions Analysis

Types of Reactions

Diundecyl Phosphatidyl Choline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphatidic acid and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can occur at the ester linkage, leading to the formation of different phosphatidylcholine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products .

Major Products Formed

Scientific Research Applications

Diundecyl Phosphatidyl Choline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Diundecyl Phosphatidyl Choline involves its incorporation into cell membranes, where it influences membrane fluidity and stability. It interacts with various molecular targets, including membrane proteins and enzymes, affecting their function and activity. The compound’s effects are mediated through pathways involving lipid signaling and membrane dynamics .

Comparison with Similar Compounds

Diundecyl Phosphatidyl Choline is unique among phosphatidylcholines due to its specific fatty acid composition. Similar compounds include:

Each of these compounds has unique properties and applications, highlighting the versatility and importance of phosphatidylcholines in various fields.

Properties

Molecular Formula

C32H65NO8P+

Molecular Weight

622.8 g/mol

IUPAC Name

2-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/p+1/t30-/m1/s1

InChI Key

IJFVSSZAOYLHEE-SSEXGKCCSA-O

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC

SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC

Synonyms

1,2-dilauroyl-sn-glycero-3-phosphocholine
1,2-dilauroylphosphatidylcholine
1,2-dilauroylphosphatidylcholine, (+-)-isomer
1,2-dilauroylphosphatidylcholine, (R)-isomer
1,2-DLPC
dilauroyl lecithin
dilauroylphosphatidylcholine
dilaurylphosphatidylcholine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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